5-溴-2-甲基-4-硝基吡啶-1-氧化物

概述

描述

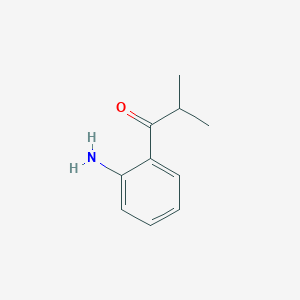

5-Bromo-2-methyl-4-nitropyridine 1-oxide is a derivative of pyridine N-oxide that has been studied for its unique chemical properties and reactivity. The compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring which is further oxidized to N-oxide. This structure is of interest due to the directive influence of the N-oxide group during nitration reactions, which can affect the position where the nitro group is introduced into the pyridine ring .

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine, a closely related compound, has been achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process was optimized for large-scale production, overcoming initial challenges such as low conversion rates, high impurity content, and lack of reproducibility. Safety studies were also conducted to ensure the stability of the oxidant mixture and to establish appropriate safety boundaries for the reaction .

Molecular Structure Analysis

Quantum mechanical and spectroscopic studies have been conducted on 2-Amino-3-bromo-5-nitropyridine, which shares some structural similarities with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. These studies involved Density Functional Theory (DFT) calculations and provided insights into the molecular structure, electronic, and vibrational characteristics of the compound. The molecular equilibrium geometry was fully optimized, and various properties such as HOMO-LUMO energies, electronegativity, and chemical potential were calculated. The compound exhibited a low softness value and a high electrophilicity index, suggesting potential biological activity .

Chemical Reactions Analysis

The directive influence of the N-oxide group on the nitration of pyridine-N-oxide derivatives has been extensively studied. It has been found that the presence of the N-oxide group can lead to the introduction of a nitro group into the 4-position of the pyridine ring, regardless of other substituents such as bromine atoms, ethoxy, or methyl groups. This indicates that the N-oxide group plays a significant role in directing the course of nitration reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be inferred from related compounds. For instance, the stability, charge delocalization, and Non-Linear Optical (NLO) behavior of 2-Amino-3-bromo-5-nitropyridine were studied using Natural Bond Orbital (NBO) analysis. The compound demonstrated a high first-order hyperpolarizability and a non-zero dipole moment, indicating its potential as an NLO material. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes were also examined in relation to temperature .

科学研究应用

晶体结构分析

- 5-溴-2-甲基-4-硝基吡啶-1-氧化物已被研究其晶体结构和振动光谱。研究揭示了特定的结构特征,如正交晶体空间群和晶体中分子的排列。极化傅里叶变换红外和拉曼光谱的研究,结合X射线结构数据,为化合物的分子相互作用和取向提供了见解(Hanuza等,2002)。

合成和工艺开发

- 该化合物已从相应胺经过氧化氢过氧化物合成,用于大规模生产。这项研究侧重于开发可重复和安全的大规模生产方案,克服了低转化率和高杂质含量等挑战(Agosti et al., 2017)。

亲核反应

- 对5-溴-2-甲基-4-硝基吡啶-1-氧化物的研究探讨了其与亲核试剂的反应性。这项研究为了解取代基对化合物反应的电子效应和立体效应提供了见解(MatsumuraEizo & ArigaMasahiro,2006)。

光学应用

- 已对与5-溴-2-甲基-4-硝基吡啶-1-氧化物形成的分子复合物进行研究,以探索其在非线性光学中的潜在应用。这些复合物中由氢键连接的色团的取向对于二次非线性光学行为是理想的(Muthuraman et al., 2001)。

结构和振动研究

- 该化合物已成为结构和振动研究的对象,提供了关于其分子和分子间排列的详细信息。这些研究有助于理解取代基在改变其晶体结构中的作用(Lorenc et al., 2012)。

安全和健康问题

- 尽管涉及健康问题,但值得注意的是,对5-溴-2-甲基-4-硝基吡啶-1-氧化物的研究还调查了其对人类的毒性影响,如高铁血红蛋白血症和延迟性脑病(Shi et al., 2022)。

安全和危害

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

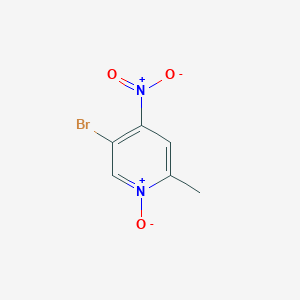

IUPAC Name |

5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490843 | |

| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-nitropyridine 1-oxide | |

CAS RN |

62516-08-9 | |

| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)